molecular formula C12H13BrO B1506361 5-Bromo-2-butylbenzofuran

5-Bromo-2-butylbenzofuran

Cat. No. B1506361
M. Wt: 253.13 g/mol
InChI Key: IMOHWINZXBFBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-butylbenzofuran is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-butylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-butylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-butylbenzofuran

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

5-bromo-2-butyl-1-benzofuran

InChI

InChI=1S/C12H13BrO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4H2,1H3

InChI Key

IMOHWINZXBFBEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.8 ml of benzenesulfonyl chloride (0.202 mol; 1.4 equivalents) and 40 ml of toluene are placed in an equipped reactor and the mixture is stirred at 80° C. 65 ml of anhydrous triethylamine (0.47 mol) and then 45.2 g of 2-(4-bromo-2-formylphenoxy)hexanoic acid (compound VIII) (0.144 mol) dissolved in 250 ml of toluene are then added slowly at 80° C. The reaction progress is monitored by TLC (eluent: 80/20 methylcyclohexane/ethyl acetate; Rf of compound VIII=0.08; Rf of the desired compound IX=0.80).
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
2-(4-bromo-2-formylphenoxy)hexanoic acid
Quantity
45.2 g
Type
reactant
Reaction Step Two
Name
compound VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
methylcyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
desired compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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